molecular formula C9H14O3 B13982710 Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate CAS No. 60886-47-7

Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate

Cat. No.: B13982710
CAS No.: 60886-47-7
M. Wt: 170.21 g/mol
InChI Key: PHQDSQKSTRVKJN-POYBYMJQSA-N
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Description

Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate is a chiral cyclopentane derivative of high interest in organic synthesis and pharmaceutical research. This compound features a defined (1R,2S) stereochemistry at two centers, making it a valuable non-racemic chiral building block for the stereoselective synthesis of complex molecules . Its molecular structure incorporates both a ketone and an ester functional group, providing two distinct reactive sites for further chemical modification, such as nucleophilic addition or reduction at the carbonyl, and hydrolysis or transesterification of the carboxylate group. Compounds with this core structure are frequently employed as key intermediates in medicinal chemistry. The scaffold is similar to those used in developing novel tricyclic compounds investigated for various therapeutic areas, highlighting the value of such stereodefined intermediates in drug discovery campaigns . As a high-value synthetic intermediate, precise control over its stereochemistry is critical, as the biological activity of the final target molecules is often highly dependent on the configuration of such stereocenters. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

CAS No.

60886-47-7

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-3-12-9(11)8-5-7(10)4-6(8)2/h6,8H,3-5H2,1-2H3/t6-,8+/m0/s1

InChI Key

PHQDSQKSTRVKJN-POYBYMJQSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=O)C[C@@H]1C

Canonical SMILES

CCOC(=O)C1CC(=O)CC1C

Origin of Product

United States

Preparation Methods

One-Pot Synthesis from Diethyl Adipate (Patent CN103058870A)

A notable industrially scalable preparation method involves a one-pot synthesis starting from diethyl adipate, which undergoes a sequence of condensation, substitution, hydrolysis, decarboxylation, and esterification to yield ethyl 2-oxocyclopentylacetate, a close analog and synthetic precursor to the target compound.

  • Procedure Summary:

    • Cyclization of diethyl adipate with metallic sodium in toluene.
    • Subsequent reaction with ethyl chloroacetate to introduce the ester side chain.
    • Acidic hydrolysis and decarboxylation to form 2-oxocyclopentylacetic acid.
    • Esterification with ethanol under acidic catalysis to form the ethyl ester.
    • The entire process requires only one purification step, improving yield and reducing waste.
  • Advantages:

    • Uses readily available and inexpensive starting materials.
    • High yield and purity.
    • Environmentally friendly with minimal waste.
    • Suitable for large-scale production.
  • Key Reaction Conditions:

Step Reagents/Conditions Notes
Cyclization Sodium metal, toluene, reflux Sodium forms fine particles for reaction
Substitution Ethyl chloroacetate, 85-100 °C Controlled temperature to avoid side reactions
Hydrolysis & Decarboxylation 3 M HCl, reflux 6 hours Removes carboxyl groups, forms acid
Esterification Ethanol, catalytic H2SO4, reflux 8 hours Converts acid to ethyl ester
Purification Extraction, drying, vacuum distillation Single purification step
  • Yield: Typically high, with improved efficiency over previous methods.

Stereoselective Reduction and Reductive Amination Route (From PMC Article)

While the above method focuses on ethyl 2-oxocyclopentylacetate, the preparation of the stereochemically defined this compound involves additional steps, including stereoselective reduction and amination.

  • Key Steps:

    • Starting from ethyl 2-oxocyclopentanecarboxylate, baker's yeast reduction yields the optically pure ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate.
    • Subsequent chemical transformations maintain stereochemistry to produce the methyl-substituted keto ester.
  • Biocatalytic Reduction:

    • Baker's yeast is used for enantioselective reduction of the keto group to the corresponding alcohol.
    • Yield reported at 80.3%, with excellent enantiomeric purity.
    • This biocatalytic approach offers mild conditions and high stereoselectivity.
  • Further Chemical Transformations:

    • The stereochemically pure alcohol intermediate can be chemically oxidized or functionalized to introduce the methyl and keto groups required for the final compound.
    • The absolute stereochemistry is preserved throughout the synthesis.
  • Reaction Table:

Step Reagents/Conditions Outcome
Biocatalytic reduction Baker's yeast, aqueous medium (1R,2S)-2-hydroxycyclopentanecarboxylate
Chemical oxidation Suitable oxidants (e.g., PCC) Conversion to 4-oxo derivative
Methylation (if applicable) Methylating agents under controlled conditions Introduction of 2-methyl group
  • This method emphasizes stereochemical control using biocatalysis and mild chemical steps.

Classical Organic Synthesis via Alkylation and Cyclization (US Patent US3954834A)

Another classical approach involves multi-step organic synthesis starting from substituted cyclopentenones and various alkylating agents.

  • Outline:

    • Preparation of substituted 3-oxo-cyclopentanecarboxylic acids via alkylation of ethyl propane-1,1,3-tricarboxylate with α-bromoalkanoates.
    • Cyclization under basic conditions (e.g., sodium hydride in dimethylformamide).
    • Acidic hydrolysis and esterification steps to yield the ethyl ester of 2-methyl-4-oxocyclopentane carboxylate derivatives.
  • Key Conditions:

Step Reagents/Conditions Notes
Alkylation Sodium hydride, DMF, α-bromoalkanoate Controlled temperature (~25 °C)
Cyclization Heating at 100 °C for 5 hours Formation of cyclopentanone ring
Hydrolysis 5% HCl aqueous solution Conversion to acid
Esterification Ethanol, p-toluenesulfonic acid, reflux Formation of ethyl ester
Purification Recrystallization from cyclohexane-pentane High purity product
  • Yields: Reported yields around 78-93% for intermediate acids and esters, demonstrating efficiency.

Comparative Summary of Preparation Methods

Method Starting Material Key Features Yield Range Scalability Stereochemical Control
One-Pot from Diethyl Adipate Diethyl adipate One-pot, environmentally friendly, high yield High (not specified) Industrial scale Moderate (racemic or mixture)
Biocatalytic Reduction Ethyl 2-oxocyclopentanecarboxylate Enantioselective, mild conditions, stereopure ~80% (reduction step) Lab to pilot scale High (chiral purity)
Classical Alkylation & Cyclization Ethyl propane-1,1,3-tricarboxylate Multi-step, classical organic synthesis 78-93% (intermediates) Moderate scale Low to moderate (needs chiral resolution)

Research Findings and Analytical Techniques

  • Stereochemical Analysis:

    • The stereochemistry of intermediates and final products is confirmed by NMR spectroscopy, chiral chromatography, and X-ray crystallography.
    • Use of chiral solvating agents in NMR allows determination of enantiomeric purity.
  • Process Optimization:

    • One-pot methods reduce purification steps, improving efficiency and reducing waste.
    • Biocatalytic methods provide excellent stereoselectivity but may require optimization for scale-up.
    • Classical methods offer flexibility in substituents but often require chiral resolution steps.
  • Environmental and Economic Considerations:

    • The one-pot synthesis reduces hazardous waste and energy consumption.
    • Biocatalysis aligns with green chemistry principles.
    • Classical synthesis may involve toxic reagents and longer reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces esters or amides.

Scientific Research Applications

Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets. It can act as a substrate or inhibitor for certain enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate
  • Structure: Replaces the 2-methyl and 4-oxo groups with a single amino (-NH2) group at position 2.
  • Key Differences: The amino group enhances nucleophilicity, enabling participation in coupling reactions (e.g., peptide bond formation). Lacks the ketone’s electrophilic character, reducing susceptibility to nucleophilic attacks at position 3. Demonstrated utility in CALB (lipase B)-catalyzed hydrolysis for synthesizing β-amino acids .
  • Applications : Intermediate for bioactive molecules and chiral ligands.
Ethyl 2-Hydroxycyclopentane-1-carboxylate (+)-(1R,2S)
  • Structure : Features a hydroxyl (-OH) group at position 2 instead of methyl and retains the ester group.
  • Key Differences :
    • Hydroxyl group introduces hydrogen-bonding capability, affecting solubility and crystal packing.
    • Higher polarity compared to the methyl-substituted analog, influencing chromatographic behavior.
    • Used in asymmetric aldol reactions due to its stereochemical control .
Ethyl 3,3-Dimethyl-2-oxocyclopentane-1-carboxylate
  • Structure : Contains a 2-oxo group and geminal dimethyl substituents at position 3.
  • Key Differences: Steric hindrance from dimethyl groups limits conformational flexibility. Applied in synthetic routes requiring rigid, sterically constrained intermediates .

Stereochemical Comparisons

Ethyl (1R,2R)-2-Aminocyclopentanecarboxylate
  • Structure: Diastereomer of the amino derivative, with (1R,2R) configuration.
  • Key Differences :
    • Altered stereochemistry impacts chiral recognition in enzymatic reactions (e.g., lower enantioselectivity in CALB-catalyzed hydrolysis compared to the (1R,2S) isomer) .
    • Distinct NMR spectral profiles due to differing spatial arrangements of substituents .
Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate
  • Structure: Includes a carbobenzyloxy (Cbz)-protected amino group and (1S,2R) configuration.
  • Key Differences :
    • Cbz protection enhances stability during synthetic steps, avoiding unwanted side reactions.
    • Opposite stereochemistry renders it unsuitable for applications requiring the (1R,2S) configuration, such as specific ligand-receptor interactions .

Functional Group Comparisons

Ethyl 1-Methyl-2-oxocyclopentane-1-carboxylate
  • Structure : Positions the methyl group at position 1 and the ketone at position 2.
  • Key Differences :
    • The 1-methyl group creates a quaternary carbon, increasing steric hindrance and reducing ring puckering dynamics.
    • Ketone at position 2 may participate in conjugate addition reactions more readily than the 4-oxo analog .
Ethyl (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylate Tosylate
  • Structure: Cyclopropane ring with amino and vinyl substituents, stabilized as a tosylate salt.
  • Key Differences :
    • Smaller ring size (cyclopropane) imposes greater angle strain, enhancing reactivity in ring-opening reactions.
    • Tosylate salt improves crystallinity and handling stability compared to neutral esters .

Biological Activity

Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopentane core and carboxylate functional group. The chemical formula is C8H12O3C_8H_{12}O_3, with a molecular weight of approximately 156.18 g/mol. Its structure can be represented as follows:

Ethyl 1R 2S 2 methyl 4 oxocyclopentane 1 carboxylate\text{Ethyl 1R 2S 2 methyl 4 oxocyclopentane 1 carboxylate}

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Research has indicated various synthetic pathways, including regioselective cyclizations that yield this compound effectively. A notable method involves the use of esters of 2-acetyl-5-oxohexanoic acid under specific catalytic conditions .

Pharmacological Properties

This compound exhibits a range of biological activities that are being explored for therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains.
  • Neurotrophic Effects : Similar compounds have shown neurotrophic activities in neuronal cultures, enhancing neurite outgrowth and potentially aiding in neurodegenerative conditions .
  • Anti-inflammatory Potential : The compound's structure suggests it may interact with pathways involved in inflammation, although specific mechanisms are still under investigation.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1Evaluated antimicrobial efficacy against Staphylococcus aureusDemonstrated significant inhibition at specific concentrations
Study 2Investigated neurotrophic effects on rat cortical neuronsEnhanced neurite outgrowth observed at 0.1 mmol/L concentration
Study 3Assessed anti-inflammatory properties in vitroIndicated potential modulation of pro-inflammatory cytokines

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, its structural features suggest potential interactions with various biological targets including enzymes involved in inflammation and microbial resistance pathways.

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